molecular formula C15H15BrN2O2S2 B2519067 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide CAS No. 2320960-07-2

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide

Cat. No. B2519067
CAS RN: 2320960-07-2
M. Wt: 399.32
InChI Key: DBZUKANYRKKHJA-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide is a chemical compound that has been widely researched for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide can inhibit the production of inflammatory cytokines and prostaglandins, as well as reduce the proliferation and migration of cancer cells. It has also been found to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide in lab experiments is its ability to selectively target certain enzymes and pathways involved in inflammation and cancer progression. However, its limited solubility in water and potential toxicity at high concentrations may pose challenges in experimental design.

Future Directions

Future research on 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide could focus on its potential applications in drug development, particularly as an anti-inflammatory or anti-cancer agent. Further studies could also investigate its mechanism of action and potential side effects, as well as its use as a fluorescent probe for detecting thiols in biological systems. Additionally, research could explore modifications to the compound structure to improve its solubility and reduce toxicity.

Synthesis Methods

The synthesis of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide involves the reaction of 3-bromo-4-methoxyaniline with thiophene-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,3-thiazolidine-3-carboxamide in the presence of triethylamine to yield the final product.

Scientific Research Applications

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting thiols in biological systems.

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S2/c1-20-12-5-4-10(9-11(12)16)14-18(6-8-22-14)15(19)17-13-3-2-7-21-13/h2-5,7,9,14H,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZUKANYRKKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)NC3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide

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